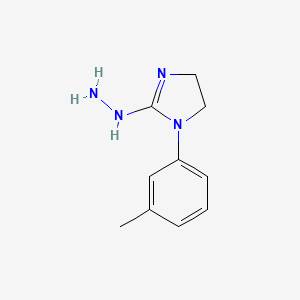
2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a hydrazinyl group attached to a dihydroimidazole ring, which is further substituted with a 3-methylphenyl group. The unique structure of this compound makes it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using suitable reagents and conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It may be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-1,3-benzothiazole: Known for its anticonvulsant activity.
2-Hydrazinyl-1-phenothiazin-10-ylethanone: Investigated for its anti-inflammatory properties.
Fluorobenzoylthiosemicarbazides: Studied for their antibacterial activity.
Uniqueness
2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of both hydrazinyl and dihydroimidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
195135-94-5 |
|---|---|
Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
[1-(3-methylphenyl)-4,5-dihydroimidazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H14N4/c1-8-3-2-4-9(7-8)14-6-5-12-10(14)13-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) |
InChI Key |
CLQTYFARAGPXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
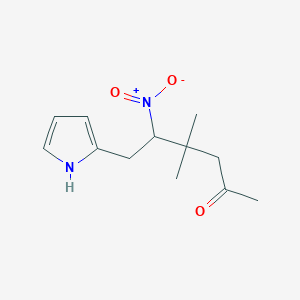
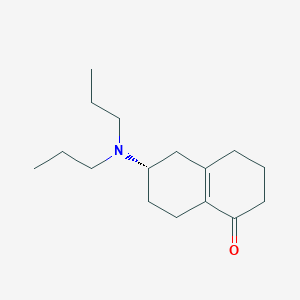
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)
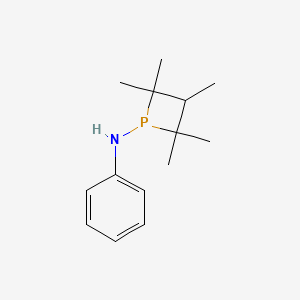

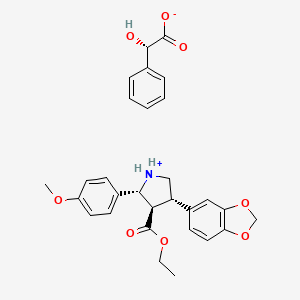
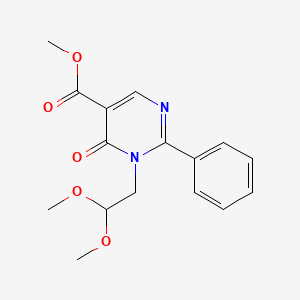
![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
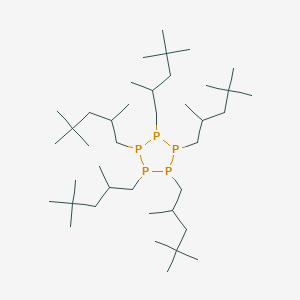
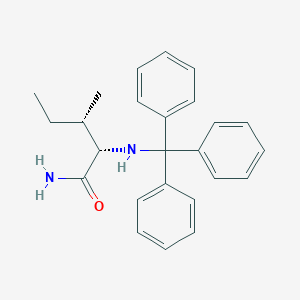
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
